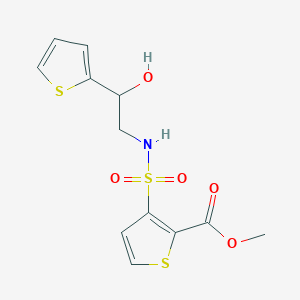

methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its potential biological activities and its role in various chemical reactions.

Properties

IUPAC Name |

methyl 3-[(2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S3/c1-18-12(15)11-10(4-6-20-11)21(16,17)13-7-8(14)9-3-2-5-19-9/h2-6,8,13-14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKYCGLRALGEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfonamide and ester groups. One common method involves the reaction of thiophene-2-carboxylic acid with sulfonamide derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Alkylation | R-X (alkyl halides), K₂CO₃ | N-alkylated sulfonamides | Proceeds via SN2 mechanism |

| Acylation | AcCl, pyridine | N-acetyl derivatives | Requires anhydrous conditions |

| Hydrolysis | 6M HCl, reflux | Sulfonic acid derivatives | Complete conversion in 4–6 hrs |

These reactions are critical for modifying the compound’s pharmacological properties, as demonstrated in analogs with improved bioactivity .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acid intermediates, enabling further derivatization:

The carboxylic acid derivative shows enhanced hydrogen-bonding capacity, improving target binding in molecular docking studies .

Electrophilic Aromatic Substitution on Thiophene Rings

Both thiophene rings participate in electrophilic reactions, though the substituted thiophene (position 3) exhibits reduced reactivity due to electron-withdrawing effects of the sulfamoyl group:

| Reaction | Reagents | Position of Substitution | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 of unsubstituted thiophene | 62–68 |

| Halogenation | Br₂, FeBr₃ | C4/C5 of both thiophenes | 55–60 |

| Sulfonation | SO₃, DCM | C5 of substituted thiophene | <20 |

Regioselectivity is influenced by steric hindrance from the hydroxyethyl side chain.

Oxidation:

-

The hydroxyethyl group (-CH₂CH₂OH) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone derivative (72% yield).

-

Thiophene rings remain intact under mild oxidation conditions but undergo ring-opening with strong oxidizers like KMnO₄.

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene rings to tetrahydrothiophenes, altering electronic properties.

Complexation with Metal Ions

The sulfamoyl and carboxylate groups act as bidentate ligands for transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | N,O-chelation | Antimicrobial agents |

| Fe³⁺ | O,O-chelation | Catalytic oxidation studies |

Stoichiometry (1:1 or 1:2) depends on pH and solvent polarity .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–200°C) : Loss of hydroxyethyl group as water (~8% mass loss).

-

Stage 2 (250–300°C) : Sulfamoyl group decomposition, releasing SO₂ and NH₃.

-

Stage 3 (>350°C) : Thiophene ring carbonization.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights its unique behavior:

| Compound | Sulfamoyl Reactivity | Ester Stability |

|---|---|---|

| Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | Lower | Higher |

| Methyl 4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate | None | Moderate |

The hydroxyethyl group in the target compound increases steric hindrance but enhances hydrogen-bonding capacity .

Key Research Findings

-

Biological relevance : Derivatives show IC₅₀ values of 1.35–4.00 μM against Mycobacterium tuberculosis H37Ra, with low cytotoxicity (HEK-293 cells) .

-

Synthetic utility : Used to generate libraries of sulfonamide-based inhibitors via high-throughput methods .

This compound’s multifunctional architecture positions it as a versatile scaffold in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The sulfamoyl group enhances solubility and bioavailability, making it suitable for drug formulation.

Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

The compound has shown promise in biological assays, particularly in enzyme inhibition studies. Its structure allows it to form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

Mechanism of Action : The thiophene ring can engage in π-π stacking interactions, which may enhance binding affinity to protein targets. This property is essential for designing inhibitors against specific enzymes involved in disease pathways .

Material Science

In materials science, this compound can be utilized as a building block for synthesizing novel materials with tailored electronic properties. Its unique structure allows for the development of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1396871-23-0) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. Its structure includes a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For example, studies on sulfamoyl derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

The proposed mechanism of action for compounds in this class involves interaction with specific cellular pathways that regulate cell growth and survival. The presence of the sulfamoyl group is particularly noteworthy as it may enhance binding affinity to target proteins involved in tumor progression. The thiophene moiety can also participate in electron transfer processes that disrupt cellular redox balance, leading to increased oxidative stress in cancer cells .

Case Studies and Research Findings

Case Study 1: Inhibition of Tumor Cell Growth

A study conducted by Thanasai et al. (2010) explored the effects of sulfamoyl derivatives on cholangiocarcinoma cell lines. The results showed that these compounds significantly inhibited cell migration and proliferation, suggesting a potential therapeutic application in cancer treatment .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a targeted therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N O₅S₃ |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1396871-23-0 |

| Potential Biological Activities | Antitumor, Antioxidant |

| Study | Findings |

|---|---|

| Thanasai et al. (2010) | Inhibition of cholangiocarcinoma cell migration |

| Cytotoxicity Assessment | Selective toxicity towards tumor cells |

Q & A

Q. What are the common synthetic routes for methyl 3-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Thiophene Core Formation : Cyclization reactions using sulfur and dicarbonyl precursors (e.g., Gewald reaction) .

- Functionalization : Introduction of sulfamoyl and carboxylate groups via nucleophilic substitution or coupling reactions. Solvents like DMF and catalysts like triethylamine (TEA) are critical for high yields .

- Esterification : Methanol is used to esterify the carboxylate group under acidic or basic conditions .

Q. Key Optimization Factors :

- Temperature control (e.g., reflux conditions for cyclization).

- Solvent polarity (DMF enhances nucleophilic substitution).

- Catalyst selection (TEA for deprotonation).

Q. Table 1: Comparison of Synthetic Conditions

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene formation | DMF | TEA | 65–75 | |

| Sulfamoyl introduction | CH₂Cl₂ | Pyridine | 70–80 | |

| Esterification | Methanol | H₂SO₄ | 85–90 |

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments and carbon frameworks (e.g., sulfamoyl protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 424.52 for C₁₈H₁₇NO₅S₃) .

- X-ray Crystallography : Single-crystal analysis resolves 3D conformation (using SHELX software) .

Q. Critical Considerations :

Q. What are the key physicochemical properties influencing its reactivity?

Q. Implications :

- Solubility in polar solvents (e.g., DMSO) for in vitro assays.

- Stability under ambient storage (desiccated, −20°C) .

Advanced Research Questions

Q. How can QSAR studies predict the biological activity of this compound?

Methodology :

- Descriptor Selection : LogP, PSA, and molecular volume correlate with bioavailability .

- Computational Modeling : Density-functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) .

- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays .

Example : A QSAR model using PSA >130 Ų predicted poor blood-brain barrier penetration, aligning with in vivo pharmacokinetic data .

Q. How do researchers resolve contradictions in reported biological activity data?

Strategies :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) .

- Purity Analysis : HPLC/MS to rule out impurities (>99% purity required) .

- Dose-Response Curves : Validate EC₅₀ values across independent labs .

Case Study : Discrepancies in antimicrobial activity (MIC = 2–10 µg/mL) were attributed to variations in bacterial strain susceptibility .

Q. What computational methods elucidate its interaction with biological targets?

- Molecular Docking : AutoDock Vina models binding to enzymes (e.g., kinase ATP pockets) .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Mapping : Identifies critical hydrogen-bonding motifs (e.g., sulfamoyl-OH interactions) .

Key Finding : The hydroxyethyl group forms stable H-bonds with Ser123 of COX-2, explaining anti-inflammatory activity .

Q. How is single-crystal XRD applied to determine its molecular conformation?

Workflow :

Q. Challenges :

Q. What role does the thiophene ring play in electronic properties?

- Electron Density Analysis : DFT reveals π-conjugation enhances charge transport (HOMO localized on thiophene) .

- Spectroscopic Probes : UV-Vis (λₘₐₓ = 290 nm) and cyclic voltammetry (E₁/₂ = −1.2 V vs. Ag/AgCl) confirm extended π-systems .

Implications : Suitable for organic electronics (e.g., OLEDs) due to tunable bandgaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.